molecular formula C19H14FNO4 B2673117 1-(2-Fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 862485-04-9

1-(2-Fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2673117
CAS No.: 862485-04-9
M. Wt: 339.322
InChI Key: UTRHEPYLUKUZRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C19H14FNO4 and its molecular weight is 339.322. The purity is usually 95%.
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Biological Activity

1-(2-Fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, structural properties, and biological effects of this compound, drawing from diverse sources to provide a comprehensive understanding.

Chemical Structure

The compound features a chromeno-pyrrole framework with a fluorophenyl substituent and a hydroxyethyl group. The molecular formula is C17H16FNO3C_{17}H_{16}FNO_3, and its structure can be represented as follows:

SMILES OCCN1C2 C C C F C C2 C NCC1 O C3 C C CC C3 O\text{SMILES }\text{OCCN1C2 C C C F C C2 C NCC1 O C3 C C CC C3 O}

Synthesis

The synthesis of this compound has been achieved through various multicomponent reactions. A notable method involves the reaction of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates with aryl aldehydes and primary amines under mild conditions. This approach has demonstrated high yields (up to 92%) and good purity (>95%) in laboratory settings .

Biological Activity

Antioxidant Properties
Research indicates that derivatives of chromeno[2,3-c]pyrrole compounds exhibit notable antioxidant activity. This activity is attributed to their ability to scavenge free radicals and inhibit oxidative stress .

Enzyme Inhibition
The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. For instance, certain chromeno derivatives have been identified as glucokinase activators, which play a crucial role in glucose metabolism .

Antiviral Activity
Recent studies have highlighted the antiviral properties of related compounds against SARS-CoV-2. The structural similarity suggests that this compound may also exhibit similar inhibitory effects on viral proteases .

Case Studies

  • Antioxidant Activity Evaluation
    A study evaluated the antioxidant capacity of various chromeno derivatives using DPPH radical scavenging assays. The results indicated that compounds with the chromeno-pyrrole structure exhibited significant scavenging activity compared to standard antioxidants .
  • Enzyme Inhibition Assays
    In vitro studies demonstrated that certain derivatives inhibited glucokinase activity effectively. This inhibition was dose-dependent and suggested potential therapeutic applications in managing diabetes .

Data Table: Biological Activities of Related Compounds

Compound NameAntioxidant ActivityGlucokinase ActivationAntiviral Activity
Chromeno[2,3-c]pyrrole-3,9-dioneHighModerateYes
Pyranonigrin AModerateLowYes
1-(2-Fluorophenyl)-DihydrochromenoHighHighPotential

Properties

IUPAC Name

1-(2-fluorophenyl)-2-(2-hydroxyethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO4/c20-13-7-3-1-5-11(13)16-15-17(23)12-6-2-4-8-14(12)25-18(15)19(24)21(16)9-10-22/h1-8,16,22H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRHEPYLUKUZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C(=O)N2CCO)OC4=CC=CC=C4C3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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